molecular formula C6H9ClO2 B2764022 4-Chlorooxane-4-carbaldehyde CAS No. 1373496-27-5

4-Chlorooxane-4-carbaldehyde

Cat. No. B2764022
CAS RN: 1373496-27-5
M. Wt: 148.59
InChI Key: GVZIRYUOWUNGCH-UHFFFAOYSA-N
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Description

4-Chlorooxane-4-carbaldehyde is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of this compound involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods . This synthesis is carried out under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code 1S/C6H9ClO2/c7-6 (5-8)1-3-9-4-2-6/h5H,1-4H2 . The molecular weight of this compound is 148.59 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chlorooxane-4-carbaldehyde and its related analogs serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds are crucial for developing novel pharmaceuticals, agrochemicals, and materials with unique properties. For example, the synthesis of quinoline derivatives and their application in constructing fused or binary heterocyclic systems has been explored, demonstrating the compound's utility in creating complex molecular architectures with potential biological activity (Hamama et al., 2018).

Role in Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes, related to this compound, have been highlighted for their dual reactivity, acting both as protected α-amino aldehydes and masked β-amino acids. Their application in stereocontrolled synthesis underscores their significance in preparing biologically relevant compounds, including amino acids, amino sugars, and complex natural products. This illustrates the compound's versatility in facilitating the synthesis of substances with precise stereochemical configurations, critical for pharmaceutical applications (Alcaide & Almendros, 2002).

Antimicrobial Activity

The synthesis and evaluation of Schiff’s bases of 4-Chloro-3-coumarin aldehyde have shown antimicrobial potential, indicating the role of this compound and its derivatives in developing new antimicrobial agents. These studies contribute to the ongoing search for more effective and less resistance-prone antimicrobial compounds, addressing a critical need in medical science (Bairagi et al., 2009).

Application in Green Chemistry

The compound and its analogs have been utilized in green chemistry applications, such as Knoevenagel condensation reactions performed in an ionic liquid. This approach not only offers enhanced reaction efficiencies but also aligns with the principles of green chemistry by minimizing harmful solvent use and simplifying purification processes (Hangarge et al., 2002).

Optical Properties and Material Science

The optical properties of heterocyclic compounds derived from this compound and its analogs have been studied, showing moderate to high fluorescence quantum yields. These findings are significant for developing novel materials for optoelectronic applications, including light-emitting diodes, lasers, and as invisible ink dyes, demonstrating the compound's potential in advanced material science (Bogza et al., 2018).

Safety and Hazards

The safety data sheet for 4-Chlorooxane-4-carbaldehyde is available online . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray . It is also advised to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chlorooxane-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(5-8)1-3-9-4-2-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZIRYUOWUNGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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